molecular formula C26H25N3O B14353262 3,3-Di(1,2,3,4-tetrahydroquinolin-2-yl)-1,3-dihydro-2H-indol-2-one CAS No. 93491-19-1

3,3-Di(1,2,3,4-tetrahydroquinolin-2-yl)-1,3-dihydro-2H-indol-2-one

Katalognummer: B14353262
CAS-Nummer: 93491-19-1
Molekulargewicht: 395.5 g/mol
InChI-Schlüssel: CLVMFBJMXFCYSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-Di(1,2,3,4-tetrahydroquinolin-2-yl)-1,3-dihydro-2H-indol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of tetrahydroquinoline and indolone, making it a subject of interest for researchers in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Di(1,2,3,4-tetrahydroquinolin-2-yl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzylamine with cyclohexanone to form the tetrahydroquinoline moiety. This intermediate is then reacted with isatin under acidic conditions to yield the final indolone structure. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

3,3-Di(1,2,3,4-tetrahydroquinolin-2-yl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the indolone moiety to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired functional group but may include the use of halogenating agents, acids, or bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce more saturated indolone compounds.

Wissenschaftliche Forschungsanwendungen

3,3-Di(1,2,3,4-tetrahydroquinolin-2-yl)-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3,3-Di(1,2,3,4-tetrahydroquinolin-2-yl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,3-Di(1,2,3,4-tetrahydroquinolin-2-yl)-1,3-dihydro-2H-indol-2-one: shares similarities with other indolone and tetrahydroquinoline derivatives.

    Indolone derivatives: Known for their diverse biological activities.

    Tetrahydroquinoline derivatives: Studied for their potential therapeutic effects.

Uniqueness

The uniqueness of this compound lies in its combined structure, which may confer unique properties and activities not observed in other similar compounds. This makes it a valuable subject for further research and development.

Eigenschaften

93491-19-1

Molekularformel

C26H25N3O

Molekulargewicht

395.5 g/mol

IUPAC-Name

3,3-bis(1,2,3,4-tetrahydroquinolin-2-yl)-1H-indol-2-one

InChI

InChI=1S/C26H25N3O/c30-25-26(19-9-3-6-12-22(19)29-25,23-15-13-17-7-1-4-10-20(17)27-23)24-16-14-18-8-2-5-11-21(18)28-24/h1-12,23-24,27-28H,13-16H2,(H,29,30)

InChI-Schlüssel

CLVMFBJMXFCYSH-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=CC=CC=C2NC1C3(C4=CC=CC=C4NC3=O)C5CCC6=CC=CC=C6N5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.